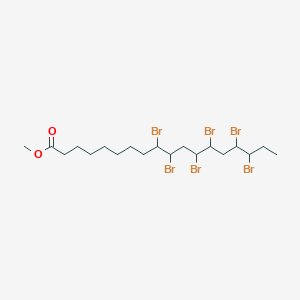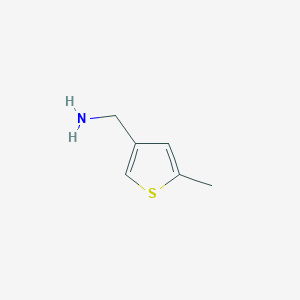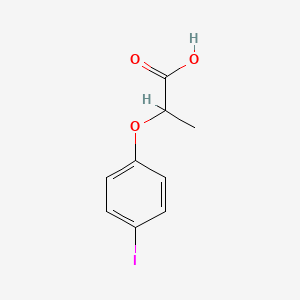
N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H16F3N5O3. The compound contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. Detailed structural information, including bond lengths and angles, would typically be obtained through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.28. Other physical and chemical properties such as boiling point, melting point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis and Biological Activity
- N1-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine derivatives have been synthesized and studied for their biological activities. One study reported the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivatives, demonstrating potential biological activities, including anticancer potentials (Wang et al., 2016).
Photophysics and Biomolecular Binding
- Research has been conducted on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These compounds showed strong interactions with ct-DNA, suggesting potential in biomolecular binding studies (Bonacorso et al., 2018).
Anticancer Activities and Theoretical Studies
- A study on morpholine-based Schiff-base complexes revealed their synthesis and characterization, including their anticancer activities against various human tumor cell lines. These findings indicate the utility of such compounds in cancer research (Rezaeivala et al., 2020).
Chemical Structure Analysis
- The synthesis of V-shaped Schiff base ligands, such as N1E,N2E)-N1,N2-bis(pyridin-2-ylmethylene)ethane-1,2-diamine, has been explored. Structural analysis through XRD and DFT studies demonstrates the chemical versatility of these compounds (Warad, 2020).
Corrosion Inhibition Studies
- Research on cadmium(II) Schiff base complexes, which include ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, has shown their effectiveness in corrosion inhibition on mild steel. This suggests applications in materials science and corrosion engineering (Das et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N'-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5O3/c13-12(14,15)8-7-9(19-3-5-23-6-4-19)18-11(17-2-1-16)10(8)20(21)22/h7H,1-6,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDINPGRSPHNYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134607 | |
| Record name | N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N*1*-(6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine | |
CAS RN |
1053658-12-0 | |
| Record name | N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[6-(4-Morpholinyl)-3-nitro-4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



dimethylsilane](/img/structure/B3045270.png)


![4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3045276.png)


![5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione](/img/structure/B3045280.png)

![Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-](/img/structure/B3045283.png)

![Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B3045287.png)
![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
![3',6'-Dichloro-4,5,6,7-tetrafluoro-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B3045289.png)
